molecular formula C7H4BrClF2 B3244025 1-Bromo-3-(chlorodifluoromethyl)benzene CAS No. 160911-74-0

1-Bromo-3-(chlorodifluoromethyl)benzene

Cat. No.: B3244025
CAS No.: 160911-74-0
M. Wt: 241.46 g/mol
InChI Key: RQRRWEDEGRHMIH-UHFFFAOYSA-N
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Description

1-Bromo-3-(chlorodifluoromethyl)benzene is an organic compound with the molecular formula C7H4BrClF2 and a molecular weight of 241.46 g/mol It is a derivative of benzene, where the benzene ring is substituted with a bromine atom at the first position and a chlorodifluoromethyl group at the third position

Preparation Methods

The synthesis of 1-Bromo-3-(chlorodifluoromethyl)benzene typically involves halogenation reactions. One common method is the bromination of 3-(chlorodifluoromethyl)benzene using bromine or a bromine-containing reagent under controlled conditions . The reaction is usually carried out in the presence of a catalyst, such as iron or aluminum bromide, to facilitate the substitution reaction. Industrial production methods may involve similar halogenation processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Bromo-3-(chlorodifluoromethyl)benzene undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). The major products formed depend on the specific reaction conditions and reagents used.

Biological Activity

1-Bromo-3-(chlorodifluoromethyl)benzene, with the chemical formula C7H4BrClF2, is a halogenated aromatic compound that has garnered interest in various fields, including medicinal chemistry and environmental science. Its unique structure allows it to participate in diverse biological interactions, making it a candidate for research into enzyme inhibition and receptor binding.

  • Molecular Weight : 241.46 g/mol
  • CAS Number : 160911-74-0
  • Molecular Structure : The compound features a bromine atom and a chlorodifluoromethyl group attached to a benzene ring, influencing its reactivity and biological interactions.

The biological activity of this compound primarily stems from its ability to interact with specific biological macromolecules. This compound may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The precise pathways and targets involved are still under investigation, but preliminary studies suggest potential roles in enzyme inhibition and modulation of receptor activity.

Biological Activity Overview

This compound has shown potential in several biological assays:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which could be relevant for drug development targeting diseases like cancer and inflammation.
  • Receptor Interaction : It may act as a ligand for certain receptors, influencing cellular signaling pathways.

Enzyme Inhibition Studies

A study investigated the inhibitory effects of halogenated benzene derivatives on cytochrome P450 enzymes. Results indicated that compounds like this compound can effectively inhibit these enzymes, potentially leading to altered drug metabolism.

Receptor Binding Assays

Research has demonstrated that halogenated aromatic compounds can interact with G-protein coupled receptors (GPCRs). In vitro assays showed that this compound binds to specific GPCRs, suggesting its potential as a lead compound for developing new therapeutic agents targeting these receptors .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
1-Bromo-3-(trifluoromethyl)benzeneContains trifluoromethyl instead of chlorodifluoromethylSimilar enzyme inhibition properties
1-Bromo-3-chlorobenzeneLacks fluorine atomsDifferent reactivity; less biological activity
3-BromobenzotrifluorideContains trifluoromethyl groupHigher reactivity; broader applications

The presence of the chlorodifluoromethyl group in this compound enhances its electron-withdrawing capabilities, impacting its interaction with biological targets compared to its analogs .

Applications in Research and Industry

The compound serves as an important intermediate in the synthesis of more complex organic molecules used in pharmaceuticals and agrochemicals. Its ability to modulate biological activity makes it a valuable tool in drug discovery and development .

Properties

IUPAC Name

1-bromo-3-[chloro(difluoro)methyl]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClF2/c8-6-3-1-2-5(4-6)7(9,10)11/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQRRWEDEGRHMIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(F)(F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClF2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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